molecular formula C17H19N3O2S B2464365 N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide CAS No. 913250-52-9

N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide

Cat. No.: B2464365
CAS No.: 913250-52-9
M. Wt: 329.42
InChI Key: BZKIMVUQTGWOLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)acetamide: Similar structure but lacks the thioether linkage.

    4-(Acetylamino)phenylthiol: Contains the thioether group but lacks the additional amino group.

Uniqueness

N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-aminophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11(23-16-9-3-13(18)4-10-16)17(22)20-15-7-5-14(6-8-15)19-12(2)21/h3-11H,18H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKIMVUQTGWOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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